2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid
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Overview
Description
2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid is a complex organic compound known for its unique spirocyclic structure. This compound is characterized by the presence of a spiro-fused piperidine ring system, which is often utilized in medicinal chemistry for the development of various therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid typically involves the use of tert-butoxycarbonyl (Boc) protection for the amine group. A common synthetic route includes the coupling of a spirocyclic intermediate with acetic acid derivatives under controlled conditions . The reaction often employs reagents such as dicyclohexylcarbodiimide (DCC) for the activation of carboxylic acids and subsequent coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency, often involving advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure.
Substitution: Nucleophilic substitution reactions are common, especially at the Boc-protected amine site.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions are typically mild to moderate, with temperatures ranging from room temperature to 100°C, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, and alkylated products. These derivatives are often explored for their potential biological activities .
Scientific Research Applications
2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- 2-(9-(tert-Butoxycarbonyl)-1,4-dioxa-9-azaspiro[5.5]undecan-2-yl)acetic acid
- 2-(3-BOC-3-azaspiro[5.5]undecan-9-yl)acetic acid
Uniqueness
What sets 2-(9-(tert-Butoxycarbonyl)-3,9-diazaspiro[5.5]undecan-3-yl)acetic acid apart from similar compounds is its specific spirocyclic structure, which imparts unique chemical and biological properties. This structure allows for diverse chemical modifications and potential therapeutic applications that are not as readily achievable with other compounds .
Properties
Molecular Formula |
C16H28N2O4 |
---|---|
Molecular Weight |
312.40 g/mol |
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]-3,9-diazaspiro[5.5]undecan-9-yl]acetic acid |
InChI |
InChI=1S/C16H28N2O4/c1-15(2,3)22-14(21)18-10-6-16(7-11-18)4-8-17(9-5-16)12-13(19)20/h4-12H2,1-3H3,(H,19,20) |
InChI Key |
DZJJLXWCZXOKDC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCN(CC2)CC(=O)O)CC1 |
Origin of Product |
United States |
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